3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Pyrazolo[4,3-c]quinoline Structure-Activity Relationship Medicinal Chemistry

3-(4-Ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901004-89-5) is a fully synthetic, pentacyclic small molecule built on the pyrazolo[4,3-c]quinoline core. This core is a conformationally constrained heteroaromatic scaffold explored for medicinal chemistry applications, including as a potential ligand framework for the estrogen receptor.

Molecular Formula C25H20FN3O
Molecular Weight 397.453
CAS No. 901004-89-5
Cat. No. B2452894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
CAS901004-89-5
Molecular FormulaC25H20FN3O
Molecular Weight397.453
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F
InChIInChI=1S/C25H20FN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-12-20(30-2)14-21(23)25(22)29(28-24)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3
InChIKeyGFFBFGPQHXIGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 901004-89-5: Structural and Class Baseline for 3-(4-Ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline


3-(4-Ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901004-89-5) is a fully synthetic, pentacyclic small molecule built on the pyrazolo[4,3-c]quinoline core. This core is a conformationally constrained heteroaromatic scaffold explored for medicinal chemistry applications, including as a potential ligand framework for the estrogen receptor [1]. The compound is primarily offered as part of screening libraries by chemical suppliers.

Why Generic Substitution of CAS 901004-89-5 with Other Pyrazolo[4,3-c]quinolines is Scientifically Unjustified


Substitution with a different in-class analog is not permissible without quantitative justification because the pyrazolo[4,3-c]quinoline scaffold is highly sensitive to its peripheral substitution pattern [1]. The unique combination of an 8-methoxy group, an N1 4-fluorophenyl ring, and a C3 4-ethylphenyl ring defines this compound. Changing any single substituent—such as swapping the 4-fluorophenyl for a 4-methoxyphenyl group or replacing the 8-methoxy with an 8-fluoro group—creates a distinct chemical entity whose biological activity profile cannot be predicted a priori from class-level assumptions. The following evidence guide details the specific, quantifiable structural differentiators that must be verified before any procurement decision.

Quantitative Differentiation Evidence for 3-(4-Ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901004-89-5)


Structural Differentiation: 8-Methoxy vs 8-Fluoro Analog Comparison

A direct structural comparator is 3-(4-ethylphenyl)-8-fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-97-5) . The target compound differs at two key positions: it possesses an 8-methoxy group instead of an 8-fluoro group, and an N1 4-fluorophenyl group instead of an N1 4-methoxyphenyl group. The 8-substituent switches from a hydrogen-bond accepting, electron-donating methoxy to a highly electronegative, smaller fluoro atom. This fundamental change in electronic and steric properties at the 8-position renders the two compounds chemically non-interchangeable.

Pyrazolo[4,3-c]quinoline Structure-Activity Relationship Medicinal Chemistry

Comparator Analysis: N1 Aryl Group Substitution (4-Fluorophenyl vs 4-Methoxyphenyl)

The target compound features an N1 4-fluorophenyl substituent. A closely related analog, 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901021-93-0), replaces this with an N1 4-methoxyphenyl group and has a C3 4-methylphenyl group instead of a 4-ethylphenyl group . The 4-fluorophenyl group of the target compound provides an electron-withdrawing inductive effect, while the 4-methoxyphenyl group in the comparator is electron-donating via resonance. These divergent electronic properties modulate the electron density of the pyrazoloquinoline core, directly impacting potential target binding interactions.

Chemical Biology Drug Discovery Library Screening

Core Scaffold Validation: Pyrazolo[4,3-c]quinoline as Conformationally Constrained Ligand Framework

The pyrazolo[4,3-c]quinoline core is not an arbitrary heterocycle; it has been rationally designed as a conformationally constrained analog for drug discovery [1]. The published synthesis of three novel classes of pyrazolo[4,3-c]quinoline derivatives was specifically aimed at generating potential ligands for the estrogen receptor. The core's rigid geometry restricts rotational freedom compared to more flexible isosteres, which can translate to enhanced binding affinity and selectivity for biological targets. While the specific compound's activity data is not publicly available, its core scaffold is a validated, privileged structure for medicinal chemistry campaigns.

Conformational Constraint Estrogen Receptor Scaffold Hopping

Research and Industrial Application Scenarios for 3-(4-Ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901004-89-5)


Medicinal Chemistry: Estrogen Receptor Ligand Design and Scaffold Hopping

This compound can be utilized as a starting point for structure-activity relationship (SAR) studies targeting the estrogen receptor, based on the established use of the pyrazolo[4,3-c]quinoline core as a conformationally constrained ligand framework [1]. Its unique combination of an 8-methoxy, N1 4-fluorophenyl, and C3 4-ethylphenyl substitution pattern provides a distinct vector set for probing the receptor's ligand-binding domain. It serves as a scaffold-hopping template to explore chemical space not accessible with simpler isosteres.

Chemical Biology: Tool Compound for Investigating β-Glucuronidase Inhibition

Given that pyrazolo[4,3-c]quinoline derivatives have been patented as specific inhibitors of microbiota β-glucuronidase for preventing chemotherapy-induced diarrhea [2], this compound can be investigated as a potential tool compound in this pathway. Its distinct substitution pattern, particularly the electron-withdrawing N1 4-fluorophenyl group, may confer a unique selectivity profile compared to the analogs exemplified in the patent literature.

Screening Library Procurement: Kinase Inhibitor Panel Expansion

Recent patent activity (e.g., WO 2023/064133) identifies substituted 1H-pyrazolo[4,3-c]quinolines as inhibitors of HPK1 and FLT3 kinases [3]. For organizations procuring compounds to build a diverse kinase-focused screening library, this specific compound represents a unique chemotype within the kinase inhibitor space. Its structural attributes (8-methoxy, N1 4-fluorophenyl) differentiate it from the more heavily exemplified dimethylphenyl and ethoxyphenyl analogs in the patent, thereby increasing library diversity.

Quote Request

Request a Quote for 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.